molecular formula C15H23BrOS B5241693 1-Bromo-4-(6-propan-2-ylsulfanylhexoxy)benzene

1-Bromo-4-(6-propan-2-ylsulfanylhexoxy)benzene

Cat. No.: B5241693
M. Wt: 331.3 g/mol
InChI Key: QHSMEBNKRYRNRM-UHFFFAOYSA-N
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Description

1-Bromo-4-(6-propan-2-ylsulfanylhexoxy)benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a 6-propan-2-ylsulfanylhexoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(6-propan-2-ylsulfanylhexoxy)benzene typically involves a multi-step process. One common method is the electrophilic aromatic substitution reaction, where a bromine atom is introduced to the benzene ring. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions followed by nucleophilic substitution. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(6-propan-2-ylsulfanylhexoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Benzene derivatives

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Bromo-4-(6-propan-2-ylsulfanylhexoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the sulfanyl group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding . These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-(6-propan-2-ylsulfanylhexoxy)benzene is unique due to the presence of the 6-propan-2-ylsulfanylhexoxy group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-bromo-4-(6-propan-2-ylsulfanylhexoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrOS/c1-13(2)18-12-6-4-3-5-11-17-15-9-7-14(16)8-10-15/h7-10,13H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSMEBNKRYRNRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCCCCOC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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